2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
“2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
Antitumor Activity
The compound’s antitumor potential has been demonstrated. Its structural features make it a promising scaffold for designing new anticancer drugs . Further studies could explore its mechanism of action and evaluate its efficacy against specific cancer types.
Anti-Inflammatory Effects
The compound may possess anti-inflammatory properties. Understanding its impact on inflammatory pathways and assessing its efficacy in preclinical models could guide further research .
Antiglycation Properties
Considering the compound’s potential as an antiglycation agent, researchers could study its effects on advanced glycation end products (AGEs) implicated in diabetes and aging-related diseases .
Functionalization of Active Methylene Group
The active methylene group (C2H2) in the compound provides opportunities for functionalization. Researchers might investigate reactions with electrophilic reagents to create derivatives with specific properties .
Mechanism of Action
The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .
Future Directions
Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests potential future directions for the development of new pyrimidines as anti-inflammatory agents .
properties
IUPAC Name |
4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-2-6-13-11-9(8-16)12(17)15-7-4-3-5-10(15)14-11/h2-5,7-8,13H,1,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFSOMVZWYPUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C(=O)N2C=CC=CC2=N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde |
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